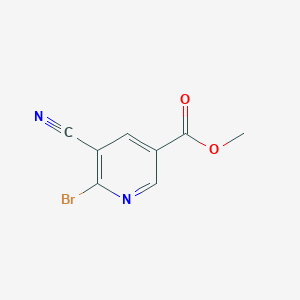![molecular formula C15H23NO2 B13917911 tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate: is a chemical compound with the molecular formula C13H21NO2. It is a spirocyclic compound, which means it contains a spiro-connected ring system. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a spirocyclic amine with an appropriate alkyne. One common method involves the use of tert-butyl 1-azaspiro[3.5]nonane-1-carboxylate as a starting material, which is then reacted with an ethynylating agent under basic conditions to introduce the ethynyl group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a saturated spirocyclic amine.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Formation of a carbonyl-containing spirocyclic compound.
Reduction: Formation of a saturated spirocyclic amine.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of spirocyclic compounds, which are of interest due to their unique structural properties .
Biology and Medicine: Spirocyclic compounds are known for their stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is not well-documented. as a spirocyclic compound, it is likely to interact with biological targets in a unique manner due to its rigid and three-dimensional structure. This can lead to specific interactions with enzymes, receptors, or other molecular targets, potentially resulting in unique biological effects .
Comparación Con Compuestos Similares
- tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
Uniqueness: tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of the ethynyl group, which can undergo a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
tert-butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C15H23NO2/c1-5-12-6-8-15(9-7-12)10-11-16(15)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3 |
Clave InChI |
JTPMWRDOKXMAFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)




